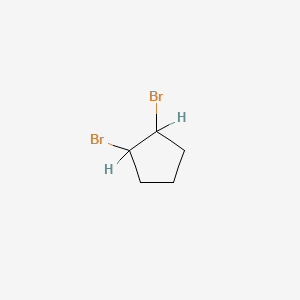

1,2-Dibromocyclopentane

説明

Contextualization of Vicinal Dihalides in Contemporary Organic Synthesis

Vicinal dihalides, compounds bearing halogen atoms on adjacent carbons, are fundamental and versatile intermediates in modern organic synthesis. Their utility stems from the reactivity of the carbon-halogen bonds, which allows for a variety of subsequent transformations. 1,2-Dibromocyclopentane serves as a classic example of a vicinal dihalide precursor for further molecular functionalization. smolecule.com

The two primary reaction pathways for vicinal dihalides are elimination and substitution reactions.

Elimination Reactions: Under the influence of a base, this compound can undergo a dehydrohalogenation reaction to eliminate hydrogen bromide (HBr) and form a carbon-carbon double bond, yielding cyclopentene (B43876) derivatives. smolecule.com This transformation is a cornerstone for the synthesis of alkenes from alkanes via a halogenation-elimination sequence.

Substitution Reactions: The bromine atoms act as effective leaving groups and can be displaced by a wide range of nucleophiles. smolecule.com This allows for the introduction of various functional groups, such as hydroxyls, amines, and cyanides, onto the cyclopentane (B165970) scaffold. These substitution reactions open pathways to a diverse array of functionalized cyclopentane derivatives that are valuable in medicinal chemistry and materials science. smolecule.com

The synthesis of vicinal dihalides is most commonly achieved through the halogenation of alkenes. For instance, the addition of molecular bromine (Br₂) across the double bond of cyclopentene is a standard method to produce this compound. smolecule.comjove.com The stereochemical outcome of this reaction is highly specific, a topic central to mechanistic understanding.

Historical Perspectives on Cyclopentane Ring Systems in Mechanistic Organic Chemistry

Cyclopentane and its derivatives have historically played a significant role in the development of mechanistic organic chemistry, particularly in the areas of stereochemistry and conformational analysis. Unlike open-chain alkanes that have considerable rotational freedom, the cyclic nature of cyclopentane imposes significant rigidity and constrains the movement of its atoms. libretexts.orglibretexts.org This structural constraint is fundamental to the existence of stereoisomers in substituted cyclopentanes like this compound. libretexts.org

The study of reaction mechanisms on cyclopentane rings has provided deep insights into the spatial course of chemical transformations. A pivotal example is the bromination of cyclopentene, which preferentially yields trans-1,2-dibromocyclopentane (B238971). pdx.edubrainly.com This outcome is explained by a mechanism involving the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite the bulky bromonium bridge (an anti-addition), leading specifically to the trans product. jove.combrainly.com This stereospecificity has been a key piece of evidence for the proposed mechanism and is a foundational concept taught in organic chemistry.

Furthermore, advanced analytical techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to conduct detailed conformational analyses of substituted cyclopentanes. researchgate.net Studies on trans-1,2-dibromocyclopentane have used precise measurements of spin-spin coupling constants to map the molecule's conformational landscape, a phenomenon known as pseudorotation. researchgate.net This research allows for a quantitative description of the molecule's dynamic behavior in solution, which is crucial for understanding its reactivity.

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Finding | Significance |

| Stereochemistry of Bromination | The reaction of cyclopentene with Br₂ results in anti-addition, forming trans-1,2-dibromocyclopentane. jove.combrainly.com | Provides evidence for the cyclic bromonium ion intermediate mechanism in electrophilic addition reactions. jove.com |

| Conformational Analysis | ¹H-NMR spectroscopy and analysis of spin-spin coupling constants reveal the pseudorotation potential of the cyclopentane ring. | Allows for a detailed understanding of the molecule's dynamic conformational behavior in solution. researchgate.net |

| Stereoisomerism | The cis isomer is an achiral meso compound, while the trans isomer is a pair of chiral enantiomers. mnstate.edu | Illustrates fundamental principles of stereochemistry in cyclic systems. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dibromocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGLSZQABMYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70907350 | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29974-65-0, 10230-26-9, 33547-17-0 | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29974-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,2-dibromo-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029974650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,2-dibromo-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033547170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane, 1,2-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,2 Dibromocyclopentane Formation

Electrophilic Addition Reactions to Cyclopentene (B43876): A Detailed Mechanistic Insight

The reaction of cyclopentene with bromine (Br₂) serves as a classic example of electrophilic addition to an alkene. This process is not a simple one-step addition but proceeds through a distinct intermediate that dictates the stereochemical outcome of the reaction.

Formation and Reactivity of the Cyclic Bromonium Ion Intermediate

The initial step in the electrophilic addition of bromine to cyclopentene involves the interaction of the electron-rich pi (π) bond of the alkene with the bromine molecule. pearson.comjove.com The approaching bromine molecule becomes polarized, with the proximal bromine atom developing a partial positive charge and acting as an electrophile. chemvista.orglibretexts.org The π electrons of the cyclopentene double bond attack this electrophilic bromine, leading to the formation of a cyclic bromonium ion intermediate. pearson.comlumenlearning.comlibretexts.org In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond and bears a formal positive charge. jove.comlumenlearning.com

The formation of this bridged bromonium ion is a critical mechanistic feature. libretexts.org It is more stable than a discrete carbocation, as all atoms in the ring have a complete octet of electrons. jove.comjove.com However, the ring is strained and the bromine is highly electronegative, making the carbon atoms susceptible to nucleophilic attack. pearson.comjove.com The existence of stable bromonium ions has been supported by experimental evidence, including studies in non-nucleophilic solvents like liquid SO₂. libretexts.org

The reactivity of the cyclic bromonium ion is characterized by its reaction with a nucleophile. In the case of bromination using Br₂, the nucleophile is the bromide ion (Br⁻) that was generated in the initial step. ucalgary.ca The attack of the bromide ion on one of the carbon atoms of the bromonium ion leads to the opening of the three-membered ring and the formation of the final 1,2-dibromocyclopentane product. lumenlearning.com

Stereocontrol in Bromine Addition: The Anti-Addition Phenomenon

A key stereochemical outcome of the electrophilic addition of bromine to cyclopentene is the exclusive formation of trans-1,2-dibromocyclopentane (B238971). chemvista.orglibretexts.org The corresponding cis-isomer is not observed. chemvista.org This stereospecificity is a direct consequence of the cyclic bromonium ion intermediate and is referred to as anti-addition. jove.comlibretexts.org

The anti-addition phenomenon arises because the bridged bromonium ion shields one face of the cyclopentane (B165970) ring. libretexts.org As a result, the incoming bromide nucleophile can only attack from the opposite, unshielded face. libretexts.orgucalgary.ca This backside attack, analogous to an SN2 reaction, forces the two bromine atoms to be on opposite sides of the cyclopentane ring in the final product, resulting in the trans configuration. jove.comlumenlearning.com If the reaction proceeded through a planar carbocation intermediate, the nucleophile could attack from either face, which would lead to a mixture of both cis and trans isomers. chemvista.orglumenlearning.com The experimental observation of only the trans product provides strong evidence against a simple carbocation intermediate and in favor of the cyclic bromonium ion mechanism. chemvista.orglumenlearning.comlibretexts.org

Table 1: Stereochemical Outcome of Bromine Addition to Cyclopentene

| Starting Material | Reagent | Major Product | Stereochemistry |

| Cyclopentene | Br₂ | trans-1,2-Dibromocyclopentane | Anti-addition |

Alternative Bromination Strategies for Cyclopentane Ring Systems

While electrophilic addition to cyclopentene is the most direct route to this compound, other methods involving the functionalization of the saturated cyclopentane ring have also been investigated.

Free Radical Bromination of Cyclopentane

Cyclopentane can react with bromine in the presence of ultraviolet (UV) light in a free radical substitution reaction. atamanchemicals.comaskfilo.com This reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps characteristic of free radical halogenation. While the primary product of this reaction is bromocyclopentane, further reaction can lead to the formation of dibrominated products, including this compound. quora.com However, this method typically results in a mixture of constitutional isomers and is less selective than the electrophilic addition to cyclopentene. quora.com

Development of Catalytic Bromination Protocols

Research has also focused on developing catalytic methods for bromination. For instance, boric acid has been shown to catalyze the bromination of various organic substrates, including alkenes, using potassium bromide as the bromine source and hydrogen peroxide as the oxidant in environmentally friendly solvents like water or ethanol (B145695). tandfonline.com Another approach involves the use of potassium bromide and orthoperiodic acid for the electrophilic bromination of alkenes, which also proceeds through a cyclic bromonium ion intermediate to yield trans-vicinal dibromo compounds. organic-chemistry.org These catalytic methods aim to provide milder, more selective, and environmentally benign alternatives to traditional bromination procedures. tandfonline.comorganic-chemistry.org

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, several approaches align with these principles.

One key aspect is the use of safer and more environmentally benign reagents. For example, the development of methods that use bromide salts like potassium bromide in combination with an oxidant, such as hydrogen peroxide or orthoperiodic acid, avoids the direct use of hazardous molecular bromine. tandfonline.comorganic-chemistry.org The use of water or ethanol as a solvent in some of these catalytic systems further enhances their green credentials. tandfonline.com

Another principle of green chemistry is the use of catalysis, which is superior to stoichiometric reagents as it minimizes waste. acs.org The catalytic bromination protocols mentioned previously are examples of this principle in action. tandfonline.comorganic-chemistry.org Furthermore, exploring reactions in aqueous media, such as the use of tetraethylammonium (B1195904) bromate (B103136) and potassium bromide as a source of bromine for the trans-dibromination of alkenes, represents a move towards more sustainable synthetic methods. The overarching goal is to develop synthetic routes that are not only efficient in terms of yield and selectivity but also minimize environmental impact. cambridgescholars.com

Advancements in Safer Brominating Reagent Design and Application

The traditional laboratory reagent for the bromination of alkenes like cyclopentene is molecular bromine (Br₂). quora.com However, Br₂ is a volatile, corrosive, and highly toxic liquid, posing significant handling risks. wordpress.comnih.gov These hazards have spurred the development of safer, solid brominating agents and in-situ generation methods.

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine. cambridgescholars.comwikipedia.org As a crystalline solid, it is significantly easier and safer to handle than liquid bromine. wordpress.comrsc.org NBS can serve as a source of electrophilic bromine for addition reactions with alkenes, often in aqueous solvents to produce bromohydrins or in non-polar solvents for dibromination. wordpress.comwikipedia.org The reaction of cyclopentene with NBS under specific conditions, often involving a radical initiator, can also lead to allylic bromination, producing 3-bromocyclopentene, highlighting the need for careful condition control to achieve the desired 1,2-dibromo product. libretexts.orgaklectures.com

Other solid reagents designed for safer bromination include pyridinium (B92312) tribromide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). rsc.orgacs.org These reagents are more stable and less hazardous to handle than Br₂ while still providing the necessary electrophilic bromine for the reaction.

A particularly green and safe approach involves the in-situ generation of bromine from stable, inexpensive salts, thus avoiding the handling of Br₂ altogether. tandfonline.com Common systems include the oxidation of a bromide source, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidant. organic-chemistry.org Oxidants like hydrogen peroxide (H₂O₂) or orthoperiodic acid have been successfully used in combination with a bromide salt to achieve efficient bromination of alkenes. tandfonline.comorganic-chemistry.orgresearchgate.net These methods often use water as a solvent, further enhancing the environmental and safety profile of the process. tandfonline.comrsc.org

| Reagent | Formula | Physical State | Key Safety/Handling Considerations | Citation |

| Molecular Bromine | Br₂ | Volatile, dense liquid | Highly toxic, corrosive, and produces suffocating fumes. Requires handling in a well-ventilated fume hood with extreme care. | wordpress.com |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid | Easier and safer to handle than liquid Br₂. A stable solid, though care is still required during handling. | wordpress.comcambridgescholars.comrsc.org |

| Pyridinium Tribromide | C₅H₅NHBr₃ | Crystalline solid | A stable solid that releases bromine in a controlled manner, reducing handling hazards compared to liquid Br₂. | acs.org |

| NaBr / H₂O₂ System | NaBr / H₂O₂ | Aqueous solution | Generates bromine in-situ, avoiding the handling of pure Br₂. Uses water as a safe solvent and produces water as a byproduct. | tandfonline.com |

| KBr / Orthoperiodic Acid | KBr / H₅IO₆ | Aqueous/Biphasic | An efficient system for in-situ bromine generation that avoids using toxic molecular bromine and employs a cost-effective, non-toxic oxidant. | organic-chemistry.org |

Evaluation of Reaction Efficiency and Environmental Impact in Bromination Processes

The efficiency and environmental footprint of chemical reactions are critically evaluated using green chemistry metrics. greenchemistry-toolkit.org Key metrics include atom economy, E-factor (environmental factor), and process mass intensity (PMI), which assess the amount of waste generated relative to the desired product. sapub.orgchembam.com

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. skpharmteco.comjocpr.com For the direct addition of bromine to cyclopentene, the atom economy is theoretically 100% because all atoms of the reactants (C₅H₈ and Br₂) are part of the desired product, this compound. savemyexams.com

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

In contrast, when using a reagent like N-bromosuccinimide (NBS) for the same transformation, the atom economy is significantly lower. This is because only the bromine atom from the NBS molecule is incorporated into the product, while the succinimide (B58015) portion becomes a byproduct. wordpress.comskpharmteco.com

The E-factor and PMI provide a broader view of the waste generated, including solvents, reagents, and reaction workup materials. greenchemistry-toolkit.orgsapub.org The E-factor is the ratio of the mass of total waste to the mass of the product. chembam.com An ideal E-factor is 0. Traditional brominations using Br₂ in chlorinated solvents like carbon tetrachloride (CCl₄) have a poor environmental profile due to the toxicity of the solvent and the hazards of the reagent. quora.comacsgcipr.org

| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Environmental Considerations | Citation |

| Direct Addition | Cyclopentene + Br₂ | This compound | None | 100% | Use of hazardous Br₂ and often toxic solvents like CCl₄. | quora.comsavemyexams.com |

| NBS Addition | Cyclopentene + NBS | This compound | Succinimide | < 50% | Safer reagent than Br₂, but generates significant byproduct mass, lowering atom economy. | wordpress.comskpharmteco.com |

| In-situ (H₂O₂/HBr) | Cyclopentene + HBr + H₂O₂ | This compound | Water | High (depends on HBr source) | Avoids Br₂ handling; uses a green oxidant (H₂O₂); can be run in safer solvents. | acs.orgresearchgate.net |

| In-situ (KBr/DIB) | Cyclopentene + KBr + DIB* | This compound | KI + Acetic Acid | Moderate | Avoids liquid bromine; reaction proceeds under mild conditions at room temperature. | tandfonline.com |

*DIB = Diacetoxyiodobenzene

Enantioselective Approaches to this compound Isomers

The this compound molecule contains two chiral centers. This gives rise to three possible stereoisomers: a meso compound (cis-1,2-dibromocyclopentane) and a pair of enantiomers (trans-1,2-dibromocyclopentane). pressbooks.pub While standard bromination of cyclopentene yields the racemic trans product, the synthesis of a single enantiomer requires an enantioselective method. msu.edu

Enantioselective synthesis is crucial in fields like pharmaceuticals, where different enantiomers of a molecule can have vastly different biological activities. The development of catalytic asymmetric bromination of alkenes is a significant area of modern organic synthesis. nus.edu.sg These methods typically rely on a chiral catalyst to control the stereochemical outcome of the reaction.

The general mechanism for these reactions involves the activation of an electrophilic bromine source by the chiral catalyst. This complex then reacts with the alkene to form a bromonium ion intermediate within a chiral environment. rsc.org The subsequent nucleophilic attack is directed by the catalyst to occur on one of the two faces of the bromonium ion, leading to the preferential formation of one enantiomer of the product.

Several classes of chiral catalysts have been developed for enantioselective bromofunctionalizations, which are reactions where bromine and another functional group are added across the double bond. These principles are applicable to the challenge of enantioselective dibromination. Examples of successful catalyst families include:

Chiral Amino-thiocarbamates: These organocatalysts have been effectively used in enantioselective bromolactonization and bromoaminocyclization reactions. rsc.orgnus.edu.sg

Chiral Phosphoric Acids: These Brønsted acid catalysts can activate brominating agents and control the stereochemistry of the subsequent cyclization or addition. rsc.org

Chiral Lewis Bases: Catalysts such as those based on 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to activate NBS and facilitate enantioselective bromolactonization. rsc.org

While achieving highly enantioselective direct dibromination has been historically challenging, these related asymmetric bromofunctionalizations represent the cutting edge of the field and provide a strategic blueprint for accessing enantiomerically enriched bromo-compounds derived from alkenes like cyclopentene. nus.edu.sgacs.org

| Catalyst Type | Example Catalyst Structure/Class | Applicable Asymmetric Reaction | Mechanistic Role | Citation |

| Amino-thiocarbamate | Cinchona alkaloid or proline-based | Bromolactonization, Bromoaminocyclization | Organocatalyst activates the bromine source (e.g., NBS) and directs nucleophilic attack via a dual activation mode. | rsc.orgnus.edu.sg |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Bromoetherification, Bromocyclization | Brønsted acid catalysis activates the brominating reagent, creating a chiral environment around the bromonium ion intermediate. | rsc.org |

| Chiral Lewis Base | Quinine-derived urea (B33335) catalysts | Bromolactonization | Activates the brominating agent (e.g., NBS) through hydrogen bonding, facilitating a stereocontrolled reaction. | rsc.org |

| Chiral Chalcogenides | Indane-based chiral aryl selenides | Electrophilic Halogenation | Lewis base catalyst activates electrophilic halogen sources to create chiral intermediates for reaction with alkenes. |

Advanced Stereochemical and Conformational Analysis of 1,2 Dibromocyclopentane

Stereoisomeric Forms and Their Relationships

The spatial arrangement of the two bromine atoms on the cyclopentane (B165970) ring gives rise to several stereoisomers, each with distinct properties and relationships.

Cis- and Trans-1,2-Dibromocyclopentane (B238971): Configurational Isomerism

1,2-Dibromocyclopentane exists as two primary configurational isomers: cis-1,2-dibromocyclopentane (B13358767) and trans-1,2-dibromocyclopentane. These isomers share the same molecular formula (C₅H₈Br₂) and the same connectivity of atoms but differ in the three-dimensional orientation of the bromine substituents. libretexts.orglibretexts.org This type of isomerism, known as cis-trans isomerism, arises because the ring structure of cyclopentane prevents free rotation around the carbon-carbon single bonds. libretexts.orglibretexts.org

In the cis isomer, both bromine atoms are located on the same face of the cyclopentane ring. libretexts.orglibretexts.org In the trans isomer, the bromine atoms are situated on opposite faces of the ring. libretexts.orglibretexts.org These distinct spatial arrangements mean that the cis and trans isomers cannot be interconverted without breaking and reforming chemical bonds. They are classified as stereoisomers, requiring the prefixes cis- and trans- to be distinguished in their nomenclature. libretexts.org

Enantiomeric and Diastereomeric Relationships within this compound Systems

The stereoisomerism of this compound extends beyond simple cis-trans isomerism. The trans isomer is chiral, meaning it is not superimposable on its mirror image. Consequently, trans-1,2-dibromocyclopentane exists as a pair of enantiomers. researchgate.net Enantiomers are stereoisomers that are non-superimposable mirror images of each other.

In contrast, the cis isomer is achiral. The relationship between the cis isomer and either of the trans enantiomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. researchgate.net Therefore, the this compound system comprises a total of three distinct stereoisomers: the two enantiomers of the trans form and the single cis form.

| Isomer Pair | Relationship | Key Characteristics |

| (1R,2R)-1,2-dibromocyclopentane & (1S,2S)-1,2-dibromocyclopentane | Enantiomers | Non-superimposable mirror images; Chiral |

| cis-1,2-dibromocyclopentane & (1R,2R)-1,2-dibromocyclopentane | Diastereomers | Not mirror images; One is achiral, the other is chiral |

| cis-1,2-dibromocyclopentane & (1S,2S)-1,2-dibromocyclopentane | Diastereomers | Not mirror images; One is achiral, the other is chiral |

Identification and Significance of Meso Compounds in this compound Derivatives

The presence of this symmetry plane means that the molecule is superimposable on its mirror image, rendering it optically inactive. The identification of cis-1,2-dibromocyclopentane as a meso compound is significant because it reduces the total number of possible stereoisomers from the theoretical maximum of four (2ⁿ, where n=2 chiral centers) to three.

Conformational Landscape of the Five-Membered Ring

The cyclopentane ring is not planar. It adopts puckered conformations to relieve angle and torsional strain. This conformational flexibility is described by a phenomenon known as pseudorotation.

Pseudorotation Pathways and Energy Hypersurfaces

The conformational dynamics of the cyclopentane ring are best described by a model of pseudorotation. The five-membered ring can adopt a continuous series of conformations, primarily the "envelope" (with C_s symmetry) and "twist" (with C_2 symmetry) forms. The energy barrier to interconversion between these conformers is very low, allowing for rapid movement along a pseudorotational pathway. This dynamic process can be visualized on a potential energy hypersurface, which maps the energy of the molecule as a function of its puckering coordinates. For substituted cyclopentanes, the substituents influence the shape of this energy surface, creating specific energy minima that correspond to the most stable conformations. In the case of trans-1,2-disubstituted cyclopentanes, the puckering amplitude of the ring can vary during pseudorotation, for instance, changing between diaxial and diequatorial twist conformations. mdpi.com

Elucidation of Preferred Conformers in Different Media

The relative energies of the possible conformers, and thus the preferred conformation, can be influenced by the surrounding medium (e.g., gas phase, different solvents). For trans-1,2-dibromocyclopentane, detailed conformational analysis using ¹H-NMR spectroscopy has been conducted. researchgate.netlookchem.com By analyzing vicinal spin-spin coupling constants, researchers can determine the potential of pseudorotation. mdpi.com Studies on trans-1,2-dibromocyclopentane have shown that its conformational behavior can be described by large-amplitude molecular vibrations within a section of the pseudorotation path. researchgate.netlookchem.com These studies indicate a preference for conformations that are mostly diequatorial. researchgate.netlookchem.com The analysis was performed in various solutions including CDCl₃, CCl₄, and CD₃CN, allowing for the determination of the pseudorotation potential in different solvent environments. mdpi.com

For the cis isomer, steric and dipolar interactions between the two bromine atoms play a crucial role in determining conformational preference. The molecule will adopt a conformation that minimizes these unfavorable interactions. While specific experimental data on the preferred conformers of the cis isomer in various media is less detailed in the provided context, the general principles of conformational analysis suggest that the diequatorial-like conformations would be disfavored due to significant steric clash between the adjacent bromine atoms. Therefore, conformations that place the bromine atoms in more separated pseudo-axial and pseudo-equatorial arrangements are expected to be more stable.

Stereoelectronic Effects of Vicinal Bromine Substituents on Ring Conformation

The conformation of the cyclopentane ring in this compound is significantly influenced by the stereoelectronic effects of the two bromine substituents. These effects, a combination of steric and electronic interactions, dictate the preferred spatial arrangement of the atoms.

In the trans-isomer, the two bromine atoms can be either diaxial or diequatorial. Theoretical calculations and experimental data suggest a preference for the diequatorial conformation to minimize steric hindrance. mdpi.com A diaxial arrangement would lead to significant 1,3-diaxial interactions with hydrogen atoms, resulting in an unstable, high-energy conformation. The diequatorial arrangement avoids these interactions, leading to a more stable structure.

For the cis-isomer, the bromine atoms are in an axial-equatorial arrangement. mnstate.edumnstate.edu The conformational equilibrium in the cis-isomer involves the interconversion between two equivalent axial-equatorial forms through the pseudorotation of the cyclopentane ring.

A key stereoelectronic effect is the gauche interaction between the vicinal bromine atoms. In both isomers, the C-Br bonds are in a gauche relationship, leading to repulsive van der Waals interactions. This is counterbalanced by the electronic effects of the highly electronegative bromine atoms, which create a significant dipole moment for each C-Br bond. The orientation of these dipoles influences conformational stability, and in the diequatorial conformation of the trans-isomer, their repulsion is minimized.

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the detailed conformational analysis of this compound. uef.fiauremn.org.br By analyzing various NMR parameters, it is possible to deduce the populations of different conformers and the dynamics of their interconversion. uef.fiauremn.org.br

The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei are sensitive to their local electronic environment, which is directly affected by the conformation of the molecule. rsc.orgcsic.es In this compound, the spatial orientation of the bromine atoms (axial or equatorial) significantly influences the chemical shifts of the ring protons and carbons. researchgate.net

For instance, an axial proton typically resonates at a higher field (lower ppm value) compared to an equatorial proton in a similar environment. The electronegativity and anisotropic effects of the bromine atoms also play a crucial role. The ¹³C chemical shifts are similarly affected by the conformation, with the carbon atoms bearing axial or equatorial substituents exhibiting distinct chemical shift values. By comparing experimental chemical shifts with those predicted for different possible conformations (e.g., envelope, twist) through quantum mechanical calculations, the predominant conformation in solution can be inferred. rsc.orgcsic.es

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Isomers

| Isomer | Nucleus | Position | Chemical Shift (ppm) |

| trans | ¹H | H-1, H-2 | 4.5 - 4.7 |

| H-3, H-5 | 2.0 - 2.4 | ||

| H-4 | 1.8 - 2.1 | ||

| cis | ¹H | H-1, H-2 | 4.6 - 4.8 |

| H-3, H-5 | 2.1 - 2.5 | ||

| H-4 | 1.9 - 2.2 | ||

| trans | ¹³C | C-1, C-2 | ~55 |

| C-3, C-5 | ~32 | ||

| C-4 | ~22 | ||

| cis | ¹³C | C-1, C-2 | ~54 |

| C-3, C-5 | ~31 | ||

| C-4 | ~23 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from various spectroscopic resources.

Vicinal spin-spin coupling constants (³JHH) are particularly valuable for obtaining quantitative conformational information. researchgate.net According to the Karplus relationship, the magnitude of ³JHH depends on the dihedral angle between the coupled protons. researchgate.net By measuring the ³JHH values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles in the cyclopentane ring and thus determine its conformation. mdpi.comresearchgate.net

For trans-1,2-dibromocyclopentane, the coupling constants between the methine protons (H-1 and H-2) and the adjacent methylene (B1212753) protons provide detailed insight into the ring's puckering. mdpi.comresearchgate.net A complete analysis of the ¹H NMR spectrum of trans-1,2-dibromocyclopentane has been performed using total lineshape fitting algorithms, yielding high-precision spin-spin coupling constants that were then used for conformational analysis. mdpi.commdpi.com

Table 2: Representative Vicinal Coupling Constants (³JHH) for trans-1,2-Dibromocyclopentane

| Coupled Protons | Dihedral Angle (approx.) | Typical ³JHH (Hz) |

| H(a)-C-C-H(a) | ~180° | 8 - 10 |

| H(a)-C-C-H(e) | ~60° | 2 - 4 |

| H(e)-C-C-H(e) | ~60° | 2 - 4 |

| H(e)-C-C-H(a) | ~60° | 2 - 4 |

Note: 'a' denotes pseudo-axial and 'e' denotes pseudo-equatorial protons. Values are illustrative and depend on the specific conformation.

In cases of dynamic conformational exchange, where the cyclopentane ring is rapidly interconverting between different conformations, the NMR signals can be broadened or represent a weighted average. Total lineshape analysis is a powerful technique to study these dynamic processes. researchgate.netresearchgate.net By fitting the experimental NMR spectrum to a theoretical model that accounts for the conformational exchange, it is possible to determine the rate of interconversion and the relative populations of the conformers. researchgate.netresearchgate.net A specialized program, VALISA, has been developed and used for the total lineshape analysis of the ¹H NMR spectrum of trans-1,2-dibromocyclopentane. researchgate.netlookchem.com This analysis has allowed for a more detailed conformational analysis and a better understanding of the conformational interconversions of the five-membered ring. researchgate.netlookchem.com The results for trans-1,2-dibromocyclopentane suggest that its conformational behavior can be described by large-amplitude molecular vibrations within a sector of the pseudorotation path that primarily contains diequatorial conformations. researchgate.netresearchgate.netlookchem.com

Quantitative Analysis of Spin-Spin Coupling Constants for Conformational Information

Vibrational Spectroscopy (Infrared and Raman) for Conformational Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the conformational isomers of this compound. tanta.edu.egsmu.edu Different conformations of the molecule will have distinct vibrational modes, leading to unique spectral signatures. tanta.edu.egsmu.edu

In the IR and Raman spectra of this compound, the C-Br stretching and bending vibrations are particularly sensitive to the conformational state. These vibrations typically appear in the lower frequency region of the spectrum (below 800 cm⁻¹). nih.gov For example, the C-Br stretching frequency for an axial bromine atom is generally different from that of an equatorial bromine atom. By comparing the experimental spectra with theoretical spectra calculated for different conformers, it is possible to assign the observed bands to specific conformations. mdpi.comresearchgate.net

The presence of multiple bands in the C-Br stretching region can indicate the existence of a conformational equilibrium. nih.gov Variable temperature studies can also be employed; as the temperature is lowered, the equilibrium will shift towards the more stable conformer, leading to changes in the relative intensities of the vibrational bands. mdpi.com This allows for the determination of the relative stabilities of the different conformers.

Table 3: Characteristic Vibrational Frequencies for Conformational Analysis of Halogenated Cyclopentanes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformational Sensitivity |

| C-Br Stretch (axial) | 500 - 650 | High |

| C-Br Stretch (equatorial) | 650 - 750 | High |

| CH₂ Rocking | 700 - 800 | Moderate |

| Ring Puckering | < 200 | High |

Note: These are general ranges and the exact frequencies for this compound can vary.

While a comprehensive analysis of the stereochemistry of this compound is a subject of significant interest, a detailed experimental and computational investigation of its chiroptical properties using Vibrational Circular Dichroism (VCD) is not extensively documented in publicly available scientific literature. VCD spectroscopy is a powerful technique for determining the absolute configuration and conformational preferences of chiral molecules in solution. mdpi.comhindsinstruments.com The method relies on measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.comjasco-global.com For a molecule like trans-1,2-dibromocyclopentane, which exists as a pair of non-superimposable mirror images (enantiomers), VCD would be an ideal tool for its stereochemical characterization. libretexts.org

The enantiomers of a chiral molecule produce VCD spectra that are equal in magnitude but opposite in sign, often referred to as mirror-image spectra. jasco-global.com This characteristic allows for the unambiguous assignment of the absolute configuration of a molecule when experimental spectra are compared with those predicted by quantum chemical calculations. core.ac.uk Furthermore, VCD spectroscopy can be utilized to determine the enantiomeric purity of a sample. nih.gov

In the absence of specific research findings for this compound, a general approach to its VCD analysis can be outlined. Such a study would involve several key steps:

Conformational Search: A thorough computational search for all possible stable conformations of the (1R,2R)- and (1S,2S)-1,2-dibromocyclopentane enantiomers would be performed. researchgate.net The cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms, which would be influenced by the bulky bromine substituents. lumenlearning.com

Quantum Chemical Calculations: For each stable conformer, the vibrational frequencies and, crucially, the rotational strengths for each vibrational mode would be calculated using methods like Density Functional Theory (DFT). These rotational strengths determine the sign and intensity of the VCD signals.

Spectral Simulation: The calculated vibrational frequencies and rotational strengths for all thermally accessible conformers would be used to generate a Boltzmann-averaged theoretical VCD spectrum for each enantiomer. mdpi.comresearchgate.net

Experimental Measurement: The experimental VCD and infrared (IR) spectra of a synthesized and purified sample of this compound would be recorded. jasco-global.com

Comparison and Assignment: By comparing the experimental VCD spectrum with the simulated spectra for the (1R,2R) and (1S,2S) enantiomers, the absolute configuration of the experimental sample could be definitively determined. core.ac.uk

Given the lack of published data, a hypothetical data table illustrating the kind of results that would be obtained from such a study is presented below. This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Table 1: Hypothetical Calculated VCD Data for the Most Stable Conformer of (1R,2R)-1,2-Dibromocyclopentane

| Vibrational Mode | Frequency (cm⁻¹) | Dipole Strength (10⁻⁴⁰ esu²cm²) | Rotational Strength (10⁻⁴⁴ esu²cm²) |

|---|---|---|---|

| C-H stretch | 2985 | 15.2 | +3.5 |

| C-H stretch | 2960 | 12.8 | -2.1 |

| CH₂ bend | 1450 | 8.5 | +1.5 |

| C-C stretch | 1050 | 5.1 | -0.8 |

| C-Br stretch | 680 | 25.7 | +5.9 |

In this hypothetical table, the sign of the rotational strength indicates whether the VCD band is positive or negative. The comparison of such calculated data with an experimental spectrum would provide a detailed understanding of the stereochemistry of this compound. The C-Br stretching modes would be of particular interest as they are directly attached to the chiral centers and would likely give rise to strong and informative VCD signals.

Future research focusing on the experimental measurement and high-level computational analysis of the VCD spectra of this compound is necessary to provide concrete data and a deeper understanding of its chiroptical properties.

Reaction Pathways and Mechanistic Studies of 1,2 Dibromocyclopentane

Nucleophilic Substitution Reactions at Bromine-Bearing Carbons

While prone to elimination, the bromine-bearing carbons in 1,2-dibromocyclopentane are electrophilic and can undergo nucleophilic substitution. evitachem.com These reactions often compete with elimination, and the dominant pathway is determined by the nucleophile, solvent, and temperature. chemguide.co.uk

Nucleophilic substitution can occur via SN1 or SN2 mechanisms.

SN2 Mechanism : This pathway is favored by strong, non-bulky nucleophiles (e.g., CN⁻, OH⁻, NH₃) and polar aprotic solvents. chemguide.co.uksavemyexams.com The reaction involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the carbon center. With this compound, a single substitution would yield a bromo-substituted product (e.g., 2-bromocyclopentanol (B1604639) from reaction with hydroxide).

SN1 Mechanism : This pathway is favored with weak nucleophiles/polar protic solvents and for substrates that can form stable carbocations. chemguide.co.uk The secondary carbons of this compound can form secondary carbocations, making the SN1 pathway possible, though often slower than E1 or E2. This mechanism proceeds through a planar carbocation, which would lead to a mixture of stereoisomers (racemization) at the reaction center.

The reaction with a nucleophile like hydroxide (B78521) can lead to cyclopentane-1,2-diol. However, elimination is a significant competing reaction, especially at higher temperatures. chemguide.co.uk Using less basic but strongly nucleophilic reagents, such as sodium cyanide or sodium azide (B81097), can favor the substitution pathway to introduce new functional groups.

Unimolecular (S(_N)1) and Bimolecular (S(_N)2) Substitution Mechanisms.masterorganicchemistry.combits-pilani.ac.in

Nucleophilic substitution reactions of this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism, depending on the reaction conditions and the structure of the substrate. bits-pilani.ac.in

S(_N)2 Mechanism : This is a single-step, concerted process where the nucleophile attacks the carbon atom from the backside of the leaving group (one of the bromine atoms). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. bits-pilani.ac.inyoutube.com For this compound, an S(_N)2 reaction would involve the direct displacement of a bromide ion by a nucleophile. Steric hindrance plays a crucial role in S(_N)2 reactions; increased steric bulk around the reaction center slows down the reaction rate.

S(_N)1 Mechanism : This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a fast attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. The stability of the resulting carbocation is a key factor; tertiary carbocations are more stable than secondary ones, which are more stable than primary ones. youtube.com In the case of this compound, the initial carbocation formed would be a secondary carbocation.

The choice between S(_N)1 and S(_N)2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the alkyl halide. khanacademy.org Strong nucleophiles and polar aprotic solvents tend to favor S(_N)2 reactions, while weak nucleophiles and polar protic solvents favor S(_N)1 reactions. youtube.comkhanacademy.org

Stereochemical Consequences of Substitution Pathways.pressbooks.publibretexts.org

The stereochemistry of the products formed from substitution reactions of this compound is a direct consequence of the operative mechanism.

S(_N)2 Pathway : A hallmark of the S(_N)2 mechanism is the inversion of configuration at the stereocenter where the substitution occurs. libretexts.org This is because the nucleophile attacks from the side opposite to the leaving group. bits-pilani.ac.in For example, if a trans-1,2-dibromocyclopentane (B238971) isomer undergoes an S(_N)2 reaction, the product will have a configuration where the incoming nucleophile is on the opposite face of the ring relative to the departed bromide.

S(_N)1 Pathway : The S(_N)1 mechanism proceeds through a planar carbocation intermediate. This allows the nucleophile to attack from either face of the plane, leading to a mixture of products with both retention and inversion of configuration. This often results in the formation of a racemic mixture if the original substrate was chiral.

This compound can exist as three stereoisomers: a pair of enantiomeric trans-isomers and a meso cis-isomer. pressbooks.pubmnstate.edu The specific stereoisomer used as the starting material will dictate the stereochemical outcome of the substitution reaction.

Investigations into Neighboring Group Participation.wikipedia.orglibretexts.org

Neighboring group participation (NGP), or anchimeric assistance, is a phenomenon where a nearby functional group within the same molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a substitution reaction. wikipedia.org This participation typically leads to an enhanced reaction rate and retention of stereochemistry at the reaction center. libretexts.org

The effectiveness of halogens as neighboring groups generally follows the order I > Br > Cl. The ability of the bromine atom in this compound to participate as a neighboring group can significantly affect its reactivity in solvolysis reactions, leading to products with retained stereochemistry and potentially rearranged products if the intermediate opens at a different position. tue.nl

Reductive Transformations of this compound

Vicinal dihalides like this compound can undergo reductive elimination in the presence of zero-valent metals, such as zinc, to form an alkene. organic-chemistry.org This reaction involves the removal of both bromine atoms and the formation of a double bond between the two carbon atoms to which they were attached, yielding cyclopentene (B43876).

The mechanism is generally believed to involve the oxidative addition of the metal to one of the carbon-bromine bonds, followed by an intramolecular substitution to form a metallacyclopropane intermediate. This intermediate then undergoes reductive elimination to form the alkene and the metal dihalide. The reaction with zinc is a classic example of this type of transformation.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Zn | Cyclopentene | Reductive Elimination |

This process is a key step in certain synthetic sequences and provides a reliable method for the formation of a carbon-carbon double bond from a 1,2-dihalide. organic-chemistry.org

Electrochemical reduction offers an alternative method for the dehalogenation of vicinal dihalides like this compound. rsc.org This technique can be a powerful synthetic tool, sometimes offering advantages in terms of selectivity and milder reaction conditions compared to chemical reductants. rsc.orgbeilstein-journals.org

The electrochemical reduction of vicinal dihalides generally proceeds through a stepwise addition of two electrons. murdoch.edu.auresearchgate.net The first electron transfer leads to the cleavage of one carbon-bromine bond to form a bromoalkyl radical intermediate. This radical can then either be reduced further by a second electron to form a carbanion, which subsequently eliminates the second bromide ion to form the alkene, or it can undergo other radical reactions.

The stereochemistry of the starting dihalide can influence the product distribution in electrochemical reductions. The potential at which the electrolysis is carried out can also affect the outcome. murdoch.edu.au This method has been explored for the synthesis of various organic compounds and for understanding the fundamental mechanisms of electron transfer reactions. mdpi.com

Reductive Elimination with Zero-Valent Metals

Ring Transformation and Rearrangement Studies Involving this compound Intermediates.chemistrysteps.comwikipedia.org

While this compound itself is a stable five-membered ring, intermediates derived from it can undergo ring transformations and rearrangements. For instance, the formation of a carbocation during an S(_N)1 reaction can potentially lead to Wagner-Meerwein rearrangements, although this is less common in simple cyclopentyl systems compared to more strained or complex ring systems. wikipedia.org

More relevant are rearrangements that can occur under specific conditions, such as the Favorskii rearrangement if a corresponding α-haloketone is formed. chemistrysteps.comwiley-vch.de Although not a direct reaction of this compound, if it were converted to a 2-bromocyclopentanone, treatment with a base could induce a ring contraction to form a cyclopropanone (B1606653) intermediate, which would then open to yield a cyclopentanecarboxylic acid derivative. wiley-vch.de

Ring expansion and contraction reactions are important transformations in organic synthesis. wikipedia.org While there are no prominent examples of ring transformations starting directly from this compound under typical conditions, its derivatives or the intermediates it forms could potentially be involved in such processes, for example, through pinacol-type rearrangements if converted to a 1,2-diol. chemistrysteps.comwikipedia.org

Computational Chemistry and Theoretical Modeling of 1,2 Dibromocyclopentane

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to predict the equilibrium geometries of molecules. wayne.edufortunejournals.com These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, corresponding to the optimized molecular structure. For 1,2-dibromocyclopentane, these methods are employed to determine the precise bond lengths, bond angles, and dihedral angles for its stereoisomers (cis and trans) and their various conformers.

The cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations known as pseudorotation, with two principal forms being the envelope (C_s symmetry) and the twist (C_2 symmetry). For substituted cyclopentanes like this compound, the substituents' positions (axial or equatorial) define distinct conformers with different energies.

DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p), are performed to optimize the geometry of each possible conformer. wayne.edu The process starts with an initial guess of the geometry and iteratively adjusts the atomic coordinates to minimize the total electronic energy, thereby locating a stationary point on the potential energy surface. fortunejournals.com The results of such calculations provide a detailed three-dimensional picture of the most stable forms of cis- and trans-1,2-dibromocyclopentane (B238971).

Table 1: Representative Geometric Parameters for a Diequatorial Conformer of trans-1,2-Dibromocyclopentane from DFT Calculation (Note: This table presents typical data obtained from such calculations and is for illustrative purposes.)

| Parameter | Description | Calculated Value |

| r(C1-C2) | Carbon-Carbon bond length | 1.55 Å |

| r(C1-Br) | Carbon-Bromine bond length | 1.97 Å |

| r(C-H) | Average Carbon-Hydrogen bond length | 1.10 Å |

| ∠(Br-C1-C2) | Bromine-Carbon-Carbon bond angle | 112.5° |

| ∠(C5-C1-C2-C3) | Ring dihedral angle (puckering) | 38.0° |

| ∠(Br-C1-C2-Br) | Bromine-Bromine dihedral angle | 65.0° |

Energetic Analysis of Conformational Isomers and Transition States

Computational methods are crucial for quantifying the relative stabilities of different conformational isomers. By calculating the single-point energy of each optimized structure, a thermodynamic preference can be established. For trans-1,2-dibromocyclopentane, the two bromine atoms can be in either a diequatorial (ee) or a diaxial (aa) arrangement. Theoretical calculations consistently show that the diequatorial conformer is significantly more stable due to reduced steric strain.

Furthermore, these methods can locate and characterize the transition states that connect different conformers on the potential energy surface. wayne.edu A transition state is a first-order saddle point, representing the energy maximum along the reaction coordinate between two minima. sumitomo-chem.co.jp By calculating the energy of the transition state, the energy barrier for conformational interconversion (e.g., the ring-flipping process that interconverts the two twist forms) can be determined. This energetic information is fundamental to understanding the molecule's conformational dynamics. For trans-1,2-dibromocyclopentane, the conformational behavior is described as large-amplitude molecular vibrations along a sector of the pseudorotation path that primarily involves diequatorial conformations. researchgate.net

Table 2: Illustrative Relative Energies of trans-1,2-Dibromocyclopentane Conformers (Note: Energies are relative to the most stable conformer. Data is representative of typical computational results.)

| Conformer/Isomer | Description | Method/Basis Set | Relative Energy (kcal/mol) |

| trans (e,e) | Diequatorial Twist | DFT/B3LYP/6-31G(d,p) | 0.00 |

| trans (a,a) | Diaxial Twist | DFT/B3LYP/6-31G(d,p) | > 2.5 |

| cis (a,e) | Axial-Equatorial Envelope | DFT/B3LYP/6-31G(d,p) | ~0.5 - 1.0 |

| Transition State | Pseudorotation Barrier | DFT/B3LYP/6-31G(d,p) | ~1.5 - 3.0 |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum mechanical calculations provide a static picture of stable conformers and transition states, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of molecules. nih.govmdpi.com MD simulations model the atomic motions by numerically solving Newton's equations of motion, where the forces between atoms are calculated using a molecular mechanics force field. nih.gov

An MD simulation of this compound would reveal the dynamic interplay between its various conformations. rsc.org Instead of residing in a single, static structure, the simulation would show the cyclopentane ring constantly flexing and puckering, traversing the pseudorotation pathway. mpg.de One could observe transitions between envelope and twist forms and quantify the residence time in different conformational states. This provides a direct computational view of the molecule's flexibility and the timescales of its internal motions, which are often on the order of picoseconds to nanoseconds. mdpi.com Such simulations are invaluable for understanding how the molecule's dynamic nature influences its properties and reactivity.

Theoretical Prediction of Spectroscopic Signatures (NMR Coupling Constants, Vibrational Frequencies)

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. DFT calculations are widely used to predict nuclear magnetic resonance (NMR) parameters and vibrational frequencies.

For trans-1,2-dibromocyclopentane, a detailed conformational analysis was performed by comparing theoretically calculated vicinal proton-proton (³JHH) spin-spin coupling constants with high-precision experimental values. researchgate.net The coupling constants are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By calculating the coupling constants for different conformers, a weighted average can be computed based on their predicted populations. Excellent agreement between the calculated and experimental NMR spectra validates the computed conformational model. researchgate.net Specialized software can be used for the total lineshape analysis of complex NMR spectra to extract accurate coupling constants. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. These calculations help in the assignment of experimental spectral bands to specific molecular motions (e.g., C-Br stretches, C-H bends), providing further confirmation of the computed molecular structure.

Table 3: Comparison of Experimental and Calculated ¹H-NMR Vicinal Coupling Constants (³JHH) for trans-1,2-Dibromocyclopentane (Note: This table is based on findings from literature researchgate.net and illustrates the high accuracy achievable.)

| Coupling Constant | Experimental Value (Hz) | Calculated Value (Hz) |

| J(H1, H2) | 8.1 | 8.0 |

| J(H2, H3-cis) | 2.5 | 2.6 |

| J(H2, H3-trans) | 8.5 | 8.4 |

| J(H3-cis, H4-cis) | -13.0 (geminal) | -12.9 (geminal) |

| J(H3-cis, H4-trans) | 7.9 | 7.8 |

Reaction Mechanism Modeling and Energy Barrier Computations

Theoretical modeling is instrumental in elucidating chemical reaction mechanisms. sumitomo-chem.co.jp For this compound, a characteristic reaction is the base-promoted 1,2-elimination (dehydrobromination) to yield 1-bromocyclopentene or 3-bromocyclopentene. Computational methods, particularly DFT, can be used to map the entire reaction pathway. beilstein-journals.orgscielo.br

This involves identifying and optimizing the structures of the reactants (this compound and a base), the transition state, any intermediates, and the final products. mdpi.com The energy of each species along the reaction coordinate is calculated to construct a potential energy profile. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants defines the activation energy barrier for the reaction. sumitomo-chem.co.jprsc.org A lower calculated activation energy implies a faster reaction rate. These calculations can distinguish between competing mechanisms (e.g., E2 vs. E1cB) and explain the regioselectivity and stereoselectivity of the reaction.

Table 4: Illustrative Energy Profile for the E2 Elimination of HBr from trans-1,2-Dibromocyclopentane (Note: This table provides a hypothetical but representative energy profile for a modeled reaction.)

| Species | Description | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + Base | 0.0 |

| Transition State | [Base-H---C-C-Br]‡ | +24.8 |

| Products | 1-Bromocyclopentene + H-Base+ + Br- | -15.0 |

Synthetic Utility of 1,2 Dibromocyclopentane As a Versatile Organic Intermediate

Precursor for the Synthesis of Functionalized Cyclopentane (B165970) Derivatives

1,2-Dibromocyclopentane is a key starting material for creating a wide array of functionalized cyclopentane derivatives. lookchem.comsmolecule.com The two reactive bromine atoms act as handles that can be replaced or eliminated to introduce new functional groups and structural features onto the cyclopentane ring. smolecule.com This capability is fundamental to its role as a synthetic precursor.

The transformation from this compound to other derivatives is often achieved through reactions such as nucleophilic substitution or elimination. For instance, the compound can be converted into cyclopentanol (B49286) or cyclopentene (B43876) depending on the reaction conditions. Research has shown that various cyclopentane derivatives can be synthesized from this starting material, which is valuable in medicinal chemistry where the cyclopentane ring is a common structural motif in biologically active molecules. smolecule.com The ability to use this compound to build more complex, functionalized molecules underscores its importance as a versatile intermediate in multi-step synthetic pathways. beilstein-journals.orgresearchgate.netnih.gov

Building Block in Complex Chemical Synthesis

In the broader context of complex organic synthesis, this compound functions as a foundational building block. lumenlearning.com Its utility stems from the predictable reactivity of its carbon-bromine bonds, allowing for controlled, stepwise modifications.

One of the most significant applications of this compound is in the synthesis of alkynes, specifically cyclopentyne, through a process called double dehydrohalogenation. chemistrytalk.orglibretexts.org This reaction involves the elimination of two molecules of hydrogen bromide (HBr) from the vicinal dihalide, resulting in the formation of two new pi bonds and creating a triple bond within the five-membered ring. chemistrytalk.orgyoutube.com

This transformation is typically achieved by treating this compound with a very strong base. chemistrytalk.orgyoutube.com The reaction proceeds via a two-step E2 elimination mechanism. libretexts.orgstackexchange.com In the first step, the base abstracts a proton from a carbon adjacent to one of the bromine-bearing carbons, leading to the elimination of the first bromide ion and the formation of a vinyl bromide intermediate (bromocyclopentene). In the second step, the base removes a proton from the vinyl bromide, eliminating the second bromide ion to form the alkyne. youtube.comstackexchange.com Due to the high acidity of vinylic protons compared to alkyl protons, the second elimination is readily achieved. stackexchange.com

Table 1: Reagents for Double Dehydrohalogenation

| Reagent | Base Type | Typical Conditions |

|---|---|---|

| Sodium amide (NaNH₂) | Very Strong Base | Liquid ammonia (B1221849) solvent, often in excess. youtube.com |

| Potassium tert-butoxide | Strong, Bulky Base | High temperatures. youtube.com |

This table summarizes common strong bases used to effect double dehydrohalogenation on vicinal dihalides like this compound.

The bromine atoms in this compound are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. smolecule.comwikipedia.orgbits-pilani.ac.in This reactivity allows for the strategic and direct introduction of a wide variety of functional groups onto the cyclopentane skeleton. smolecule.com In these reactions, an electron-rich nucleophile attacks one of the electrophilic carbon atoms bonded to a bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. wikipedia.org

The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and specific stereoisomer of the starting material. bits-pilani.ac.insaskoer.ca This method provides a direct route to difunctionalized cyclopentanes. For example, reaction with hydroxide (B78521) ions can produce diols, while reaction with cyanide ions can introduce nitrile groups, which can be further hydrolyzed to carboxylic acids. smolecule.comquora.com This versatility makes this compound a valuable intermediate for creating a library of cyclopentane derivatives with tailored chemical properties. lookchem.com

Table 2: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Functional Group Introduced | Product Class |

|---|---|---|---|

| Hydroxide ion (OH⁻) | Sodium hydroxide (NaOH) | Hydroxyl (-OH) | Diol |

| Cyanide ion (CN⁻) | Potassium cyanide (KCN) | Nitrile/Cyano (-CN) | Dinitrile quora.com |

| Alkoxide ion (RO⁻) | Sodium ethoxide (NaOEt) | Ether (-OR) | Diether |

| Azide (B81097) ion (N₃⁻) | Sodium azide (NaN₃) | Azide (-N₃) | Diazide |

This table illustrates the introduction of various functional groups onto the cyclopentane ring using this compound as the substrate for nucleophilic substitution reactions.

Alkyne Synthesis via Double Dehydrohalogenation

Research Applications in Novel Material Development

The unique chemical properties of this compound have led to its investigation in the field of material science. lookchem.comsmolecule.com It can be used in the development of new materials, such as specialized polymers, by incorporating its reactive bromine atoms into a larger structure. lookchem.com The presence of halogen atoms can impart specific characteristics to materials, such as flame retardancy or modified lubricating properties. smolecule.com

While extensive research into materials derived specifically from this compound is an emerging area, the principles of using halogenated organic compounds as monomers or cross-linking agents are well-established. The two reactive sites on this compound allow it to potentially form polymer chains or networks, leading to materials with tailored thermal stability and chemical resistance. lookchem.com

Role in the Synthesis of Environmental Remediation Agents

This compound can serve as a starting material in the synthesis of compounds designed for environmental applications, such as pollution control and remediation. lookchem.com The reactivity of the compound allows it to be a building block for more complex molecules that can act as catalysts, adsorbents, or degradation agents for environmental pollutants. lookchem.comnih.gov

For example, it could be used to synthesize ligands for metal-organic frameworks (MOFs) or other porous materials designed to capture specific pollutants from water or air. e3s-conferences.org The functional groups introduced via reactions with this compound can be tailored to have a high affinity for certain contaminants. The development of stimulus-responsive hydrogels and other smart materials for wastewater treatment also relies on versatile organic precursors, a role that this compound or its derivatives could potentially fill. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromocyclopentane |

| 2,4-Dibromo-3-pentanone |

| Ammonia |

| Benzyl alcohol |

| Bromine |

| Bromocyclopentene |

| Carbon tetrachloride |

| cis,cis,cis,cis-1,2,3,4,5-Pentakis(hydroxymethyl)cyclopentane |

| Cyclopentadiene |

| Cyclopentadienylthallium |

| Cyclopentane |

| Cyclopentanol |

| Cyclopentene |

| Cyclopentyne |

| Deuterated bromoplatinic acid |

| Deuterated cyclopentanol |

| Deuterated hydrobromic acid |

| Diiron nonacarbonyl |

| Hydroxide |

| meta-chloroperoxybenzoic acid (MCPBA) |

| Phosphorus tribromide |

| Potassium tert-butoxide |

| Potassium cyanide |

| Sodium amide |

| Sodium azide |

| Sodium ethoxide |

| Sodium hydroxide |

| Sulfuric acid |

Q & A

Basic Research Questions

Q. How can researchers synthesize 1,2-Dibromocyclopentane and confirm its stereochemical configuration?

- Methodology :

- Synthesis : Use bromination of cyclopentene derivatives with bromine (Br₂) under controlled conditions. For stereoselective synthesis, consider radical bromination or photochemical methods to favor either cis- or trans-1,2-dibromocyclopentane .

- Confirmation : Employ chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents to distinguish between enantiomers. X-ray crystallography can resolve absolute configurations, as demonstrated for (1R,2R)-1,2-dibromocyclopentane .

Q. What experimental techniques are used to analyze cis-trans isomerism in this compound?

- Methodology :

- NMR Spectroscopy : Compare coupling constants (e.g., J values) between vicinal bromine atoms. Cis isomers typically exhibit smaller coupling constants due to eclipsed conformations, while trans isomers show larger values .

- Polarimetry : Measure optical activity to differentiate enantiomers. For example, (1R,2R) and (1S,2S) enantiomers will rotate plane-polarized light in opposite directions .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to compare melting points, as trans isomers often have higher symmetry and stability .

Q. How are physical properties (e.g., boiling point, density) of this compound measured experimentally?

- Methodology :

- Boiling Point : Determine via distillation under reduced pressure (e.g., 196.9°C at 7 mmHg) using a rotary evaporator with precise temperature control .

- Density : Measure using a pycnometer or automated densitometer. Reported density for this compound is ~1.94 g/cm³ at 25°C .

- Validation : Cross-reference experimental data with computational predictions (e.g., ACD/Labs Percepta Platform) to identify discrepancies .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of bromine atoms in this compound?

- Methodology :

- Kinetic Studies : Monitor reactions with nucleophiles (e.g., NaI in DMF) using gas chromatography-mass spectrometry (GC-MS). Compare rates for cis vs. trans isomers; trans isomers react faster due to reduced steric hindrance .

- Stereochemical Outcomes : Analyze product distributions (e.g., cyclopentene vs. dihydrothiophene derivatives) to infer SN2 vs. elimination pathways. Computational modeling (e.g., DFT) can map transition states .

Q. How can computational chemistry predict the physicochemical properties of this compound?

- Methodology :

- Quantum Mechanics : Use Gaussian or ORCA software to calculate dipole moments, polarizabilities, and thermodynamic parameters. Compare results with experimental data from ChemSpider or NIST .

- QSPR Models : Train machine learning algorithms on datasets of brominated cycloalkanes to predict properties like logP or toxicity. Validate with experimental boiling points and densities .

Q. How should researchers address contradictions between experimental and theoretical data for this compound?

- Methodology :

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., purity of reagents, calibration of instruments) and computational approximations (e.g., basis set limitations) .

- Case Study : If computational models predict a lower boiling point than observed experimentally, re-evaluate force field parameters or consider solvent effects in simulations .

Key Considerations for Researchers

- Stereochemical Purity : Always verify enantiomeric excess (ee) using chiral columns or NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

- Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. methanol) to control reaction pathways in substitution reactions .

- Ethical Data Reporting : Disclose computational assumptions (e.g., basis sets, convergence criteria) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。